molecular formula C11H14N4O5 B12352790 4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-

4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-

Cat. No.: B12352790
M. Wt: 282.25 g/mol
InChI Key: JSHQIQGQORWTMD-KYCBSFOVSA-N
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Description

4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl- is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which combines a pyrrolo[3,2-d]pyrimidine core with a ribofuranosyl group. Its structural complexity and biological activity make it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-5-formylpyrimidines with cyanoacetic ester, followed by cyclization and subsequent functional group modifications . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, leading to the formation of the pyrrolo[3,2-d]pyrimidine ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, controlled temperature, and pressure conditions to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl- involves its interaction with specific molecular targets and pathways. It acts as a competitive inhibitor of purine nucleoside phosphorylase (PNP), which is crucial for nucleotide metabolism. By inhibiting PNP, this compound can disrupt the proliferation of certain cells, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl- stands out due to its unique ribofuranosyl group, which enhances its biological activity and specificity. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications .

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N4O5/c12-11-14-5-3(1-13-6(5)10(19)15-11)9-8(18)7(17)4(2-16)20-9/h1,4-5,7-9,16-18H,2H2,(H3,12,14,15,19)/t4-,5?,7-,8-,9+/m1/s1

InChI Key

JSHQIQGQORWTMD-KYCBSFOVSA-N

Isomeric SMILES

C1=C(C2C(=N1)C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=C(C2C(=N1)C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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